molecular formula C11H18ClNO B1350579 4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride CAS No. 72920-05-9

4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride

Cat. No.: B1350579
CAS No.: 72920-05-9
M. Wt: 215.72 g/mol
InChI Key: MXVLEQUKMIQJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a derivative of phenol, characterized by the presence of a dimethylamino group and two methyl groups attached to the phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride typically involves the alkylation of 2,6-dimethylphenol with dimethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter the functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenol group can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Dimethylamino)Methyl]-2,6-Dimethoxyphenol Hydrochloride
  • 2-[(Dimethylamino)Methyl]-4-Methoxyphenol Hydrochloride
  • 4-(2-Aminoethyl)-2,6-Dimethylphenol Hydrochloride

Uniqueness

4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2,6-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-10(7-12(3)4)6-9(2)11(8)13;/h5-6,13H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLEQUKMIQJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378998
Record name 4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72920-05-9
Record name 4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.